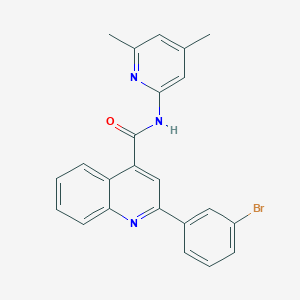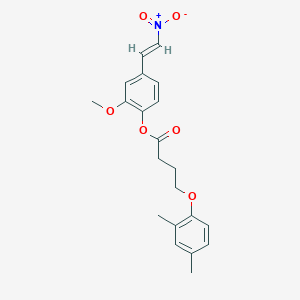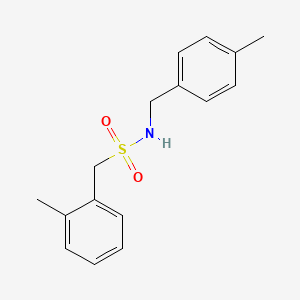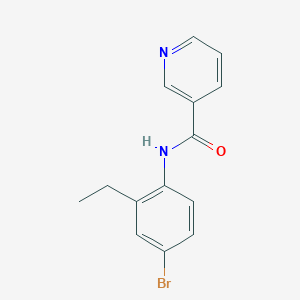
2-(3-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)-4-quinolinecarboxamide
Overview
Description
2-(3-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)-4-quinolinecarboxamide, commonly known as BPIQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of BPIQ involves its binding to specific molecular targets, including enzymes and receptors, resulting in the modulation of various cellular processes. In cancer research, BPIQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease research, BPIQ has been shown to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic regions. In Parkinson's disease research, BPIQ has been shown to activate the Nrf2-ARE pathway, which plays a key role in cellular antioxidant defense.
Biochemical and Physiological Effects:
BPIQ has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, BPIQ has been shown to induce apoptosis and inhibit angiogenesis, resulting in the inhibition of tumor growth. In inflammation research, BPIQ has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neuroprotection research, BPIQ has been shown to protect dopaminergic neurons from oxidative stress-induced damage, resulting in the prevention of Parkinson's disease.
Advantages and Limitations for Lab Experiments
BPIQ has several advantages for lab experiments, including its high yield and purity, and its ability to selectively target specific molecular targets. However, BPIQ also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for BPIQ research, including the development of more efficient synthesis methods, the identification of new molecular targets, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to investigate the potential therapeutic applications of BPIQ in other diseases, such as cardiovascular disease and diabetes. Overall, BPIQ has significant potential as a therapeutic agent, and further research is needed to fully understand its mechanisms of action and therapeutic applications.
Scientific Research Applications
BPIQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, BPIQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, BPIQ has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of the disease. In Parkinson's disease research, BPIQ has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
properties
IUPAC Name |
2-(3-bromophenyl)-N-(4,6-dimethylpyridin-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O/c1-14-10-15(2)25-22(11-14)27-23(28)19-13-21(16-6-5-7-17(24)12-16)26-20-9-4-3-8-18(19)20/h3-13H,1-2H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGCLGRHQQRUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4721215.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-bromo-4-methoxybenzamide](/img/structure/B4721227.png)
![N-(3-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4721240.png)
![N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B4721244.png)

![ethyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4721252.png)
![N,N'-1,2-ethanediylbis[2-(4-chlorophenyl)acetamide]](/img/structure/B4721267.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-dichlorophenyl)benzenesulfonamide](/img/structure/B4721280.png)
![methyl 4-(5-{[ethyl(4-pyridinylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4721288.png)
![3-{[5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B4721294.png)
![4-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4721317.png)

![1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4721335.png)